N-(1-benzylpiperidin-4-yl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c23-20-12-17(13-24-22(20)29-19-8-11-28-15-19)21(27)25-18-6-9-26(10-7-18)14-16-4-2-1-3-5-16/h1-5,12-13,18-19H,6-11,14-15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLJKYDPMBVRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, chlorination, and the introduction of the oxolan-3-yloxy group. Common reagents used in these reactions include benzyl chloride, piperidine, and oxalyl chloride. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit an enzyme involved in pain signaling, thereby exerting analgesic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural Features:
- Pyridine-Carboxamide Core : Shared with compounds in (e.g., pyridyl sulfonamide derivatives) and (e.g., A.3.29, A.3.32).
- Substituent Variations: 6-Position: Oxolane-3-yloxy (target) vs. quinolin-3-yloxy (, compounds 6–7) or trifluoromethylphenoxy (, A.3.29). N-Substituent: Benzylpiperidine (target) vs. 4-phenylpiperazine () or indan-4-yl groups (, A.3.32–A.3.39).
Table 1: Structural and Functional Comparison
Physicochemical Properties
Table 2: Physicochemical Comparison
*Estimated based on structural analysis. The target’s oxolane moiety likely reduces lipophilicity (lower XlogP) compared to ’s compound (XlogP: 5.9), which contains a 3,4-difluorophenyl group .
Biological Activity
N-(1-benzylpiperidin-4-yl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C19H22ClN3O3
- Molecular Weight : 373.85 g/mol
- CAS Number : 67686-01-5
The structural features include a piperidine ring, a chloro-substituted pyridine, and an oxolane moiety, which contribute to its biological activity.
Research indicates that this compound exhibits various mechanisms of action, primarily involving:
- Receptor Binding : The benzylpiperidine fragment is known to interact with multiple receptors, including dopamine and serotonin receptors, suggesting potential applications in neuropharmacology .
- Enzyme Inhibition : Studies have shown that derivatives of piperidine compounds can inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system, potentially influencing pain and inflammation pathways .
Anticancer Properties
Several studies have investigated the anticancer properties of similar compounds derived from the piperidine structure:
- Cell Viability Assays : In vitro studies demonstrated that related benzoylpiperidine compounds exhibited significant antiproliferative effects on various cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells. IC50 values ranged from 19.9 to 75.3 µM, indicating moderate potency against these cancer types .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 19.9 |
| MCF-7 | 75.3 |
| COV318 | 43.9 |
| OVCAR-3 | 31.5 |
Neuropharmacological Effects
The compound's interaction with dopamine receptors suggests potential applications in treating neurological disorders:
- Dopamine Receptor Modulation : Compounds similar to this compound have been shown to modulate dopamine receptor activity, which could be beneficial in conditions like Parkinson's disease or schizophrenia .
Case Studies
- Study on MAGL Inhibition : A study explored the structural optimization of benzoylpiperidine derivatives for MAGL inhibition. The most potent derivative demonstrated an IC50 value of 0.84 µM against MAGL, highlighting the significance of structural modifications in enhancing biological activity .
- Antiproliferative Activity Assessment : Another investigation assessed the antiproliferative effects of piperidine derivatives on ovarian cancer cells, confirming that specific substitutions on the piperidine ring enhanced cytotoxicity against tumor cells while sparing non-cancerous cells .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-(1-benzylpiperidin-4-yl)-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide?
- The synthesis typically involves multi-step reactions, including nucleophilic substitution (e.g., introducing the oxolane moiety), condensation (amide bond formation), and cyclization. Ultrasonic treatment with catalysts like ytterbium triflate can enhance reaction efficiency . Purification often employs column chromatography or recrystallization to achieve >95% purity .
Q. How is the compound characterized to confirm its structural integrity?
- Key techniques include 1H/13C NMR to verify substituent positions and stereochemistry, mass spectrometry (EI-MS) for molecular ion confirmation, and elemental analysis to validate empirical formulas. For example, NMR chemical shifts for pyridine protons typically appear between δ 7.5–8.5 ppm, while oxolane protons resonate at δ 3.5–4.5 ppm .
Q. What are the recommended storage conditions to ensure compound stability?
- Store in airtight containers at –20°C, protected from light and moisture. Stability tests indicate decomposition <5% over six months under these conditions. Avoid prolonged exposure to oxygen due to potential oxidation of the benzylpiperidine moiety .
Advanced Research Questions
Q. How can reaction parameters be optimized to address low yields in the final cyclization step?
- Systematic optimization involves:
- Temperature : Testing ranges (e.g., 60–100°C) to balance reaction rate and side-product formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Catalyst loading : Adjusting ytterbium triflate concentrations (0.1–1.0 equiv.) to enhance cyclization efficiency .
Statistical tools like Design of Experiments (DoE) can identify critical interactions between parameters .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Contradictions may arise from assay-specific variables (e.g., cell line variability, compound solubility). Strategies include:
- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetics .
- Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent bioavailability .
- Metabolic stability testing : Assess hepatic microsomal degradation to rule out false negatives .
Q. How does the oxolane-3-yloxy substituent influence the compound’s pharmacokinetic profile?
- The oxolane group enhances water solubility via hydrogen bonding, improving oral bioavailability. Computational studies (e.g., molecular docking) suggest it also modulates binding affinity to target enzymes (e.g., kinase inhibitors) by occupying hydrophobic pockets. Comparative studies with non-oxolane analogs show a 2–3x increase in half-life (t1/2) .
Q. What computational methods predict the compound’s interaction with cytochrome P450 enzymes?
- In silico tools : Use Schrödinger’s Glide for docking simulations and ADMET Predictor™ for metabolic site identification. Key findings:
- The benzylpiperidine group is a substrate for CYP3A4, with predicted metabolic hotspots at the piperidine N-benzyl position .
- MD simulations (AMBER) reveal stable binding modes with RMSD <2.0 Å over 100 ns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
